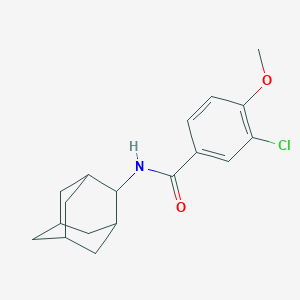![molecular formula C22H18ClN3O3S B278514 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the benzamide class of inhibitors, which target kinases involved in cell proliferation and survival pathways.
Scientific Research Applications
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit several kinases, including CHK1, CDK1, and CDK2, which are involved in cell cycle progression and DNA damage response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide exerts its effects by inhibiting the activity of several kinases involved in cell cycle progression and DNA damage response. CHK1 is a key target of this compound, and its inhibition leads to the accumulation of DNA damage and cell death in cancer cells. CDK1 and CDK2 are also inhibited by 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage response pathways. This compound has also been shown to have anti-inflammatory effects and to protect against neuronal damage in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide is its specificity for kinases involved in cell cycle progression and DNA damage response. This makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CHK1, CDK1, and CDK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide involves several steps, including the reaction of 3-aminophenol with phenoxyacetyl isothiocyanate to form the intermediate 3-(phenoxyacetyl)amino-phenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. The overall yield of this synthesis method is around 25%.
properties
Product Name |
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide |
|---|---|
Molecular Formula |
C22H18ClN3O3S |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-chloro-N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-12-5-4-11-18(19)21(28)24-15-7-6-8-16(13-15)25-22(30)26-20(27)14-29-17-9-2-1-3-10-17/h1-13H,14H2,(H,24,28)(H2,25,26,27,30) |
InChI Key |
ZJHJVTUFJGPZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)